molecular formula C25H18F4N2O2S B2421247 (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate CAS No. 318497-68-6

(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate

Cat. No. B2421247
CAS RN: 318497-68-6
M. Wt: 486.48
InChI Key: OVDPJAOPLBLBAA-UHFFFAOYSA-N
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Description

This compound, also known as (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol, has a CAS Number of 318247-69-7 . It has a molecular weight of 364.39 and its IUPAC name is (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15F3N2OS/c1-23-17(25-14-9-5-8-13(10-14)18(19,20)21)15(11-24)16(22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is solid in physical form . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Antioxidant Properties

The compound exhibits antioxidant activity due to its unique chemical structure. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. Research suggests that this compound may protect against oxidative damage, making it relevant for potential therapeutic applications in conditions related to oxidative stress .

Neuroprotection

Given its antioxidant properties, this compound has been investigated for its neuroprotective effects. It may help mitigate neuronal damage caused by oxidative stress, making it relevant for neurological disorders such as stroke and amyotrophic lateral sclerosis (ALS)^ .

Anti-Inflammatory Activity

Inflammation is a common factor in various diseases. Preliminary studies indicate that this compound may possess anti-inflammatory properties. Researchers have explored its potential in modulating inflammatory pathways, which could be beneficial for conditions like arthritis, inflammatory bowel disease, and neuroinflammation .

Anticancer Potential

Although more research is needed, some studies suggest that this compound might exhibit anticancer activity. Its unique structure and potential interactions with cellular pathways make it an interesting candidate for further investigation in cancer therapy .

Antiviral Applications

The compound’s chemical features may contribute to antiviral effects. Researchers have explored its activity against certain viruses, although clinical applications remain speculative. Further studies are necessary to validate its efficacy against specific viral infections .

Drug Development

Considering its diverse properties, this compound could serve as a scaffold for designing novel drugs. Medicinal chemists may explore modifications to enhance specific activities or develop derivatives with improved pharmacokinetic profiles .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F4N2O2S/c1-31-23(34-20-9-5-8-18(14-20)25(27,28)29)21(22(30-31)16-6-3-2-4-7-16)15-33-24(32)17-10-12-19(26)13-11-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDPJAOPLBLBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)F)SC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate

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